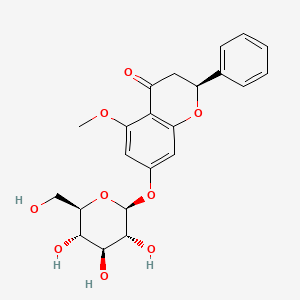

5-MethoxyPinocembroside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-5-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-28-15-7-12(29-22-21(27)20(26)19(25)17(10-23)31-22)8-16-18(15)13(24)9-14(30-16)11-5-3-2-4-6-11/h2-8,14,17,19-23,25-27H,9-10H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVUIVTKIOLBO-YMTXFHFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-MethoxyPinocembroside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of 5-MethoxyPinocembroside, a flavonoid of growing interest for its potential therapeutic properties. This document is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, a glycosidic flavanone, has been identified in a limited number of plant species. The primary and most well-documented botanical source is Penthorum chinense Pursh. Another reported, though less detailed, source is Moringa oleifera Lam.

| Natural Source | Plant Part | Family |

| Penthorum chinense Pursh | Aerial parts (leaves and stems)[1] | Penthoraceae |

| Moringa oleifera Lam. | Leaves | Moringaceae |

Quantitative Analysis

Precise quantitative data for the yield of purified this compound from its natural sources is not extensively reported in the available scientific literature. However, the yields of crude extracts from Penthorum chinense provide a valuable baseline for extraction efficiency. The following table summarizes the yields of various extracts obtained from the initial processing of the plant's aerial parts.

| Plant Material | Extraction Step | Yield (from 10 kg dried aerial parts) |

| Penthorum chinense Pursh | 80% Ethanol Extract | 1,167 g |

| Penthorum chinense Pursh | Petroleum Ether Soluble Extract | 99 g |

| Penthorum chinense Pursh | Ethyl Acetate Soluble Extract | 245 g |

| Penthorum chinense Pursh | n-Butanol Soluble Extract | 239 g |

It is important to note that this compound is a component within these extracts, and its final isolated yield will be significantly lower.

Experimental Protocols for Isolation from Penthorum chinense

The following is a detailed, multi-step protocol for the extraction and isolation of this compound from the aerial parts of Penthorum chinense. This protocol is a composite of established methodologies for the extraction of polyphenols from this plant, followed by a standard chromatographic purification approach.

Initial Extraction and Solvent Partitioning

This initial phase aims to obtain a crude extract enriched with flavonoid compounds.

Materials:

-

Dried and powdered aerial parts of Penthorum chinense

-

80% Ethanol (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled Water

-

Rotary evaporator

-

Large-scale extraction vessel

-

Separatory funnels

Procedure:

-

The dried aerial parts of P. chinense (10 kg) are extracted three times with 80% EtOH (3 x 80 L) for 2 hours each at 80°C.

-

The ethanolic extracts are combined and concentrated under vacuum using a rotary evaporator to yield a residue (approximately 1,167 g).

-

The residue is suspended in 1.5 L of distilled water.

-

The aqueous suspension is then successively partitioned with:

-

Petroleum ether (3 x 1.0 L)

-

Ethyl acetate (3 x 2.0 L)

-

n-Butanol (2 x 1.5 L)

-

-

Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective soluble extracts. The ethyl acetate-soluble extract (approximately 245 g) is retained for further purification of this compound.

Silica Gel Column Chromatography

The ethyl acetate extract is subjected to column chromatography to separate compounds based on their polarity.

Materials:

-

Ethyl acetate soluble extract of P. chinense

-

Silica gel (for column chromatography)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Chromatography column

-

Fraction collector

Procedure:

-

A portion of the ethyl acetate extract (100 g) is loaded onto a silica gel column.

-

The column is eluted with a gradient of dichloromethane-methanol (CH₂Cl₂-CH₃OH) with the following solvent ratios (v/v):

-

50:1

-

30:1

-

10:1

-

5:1

-

2:1

-

1:1

-

-

Each solvent gradient is eluted with a volume of 2 L.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The fractions from the silica gel column containing this compound are further purified using preparative HPLC to isolate the pure compound.

Materials:

-

Enriched fractions from silica gel chromatography

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Lyophilizer

Procedure:

-

The fractions identified as containing this compound are pooled and the solvent is evaporated.

-

The dried residue is dissolved in a minimal amount of the initial mobile phase for injection.

-

The sample is purified on a preparative reverse-phase HPLC system using a C18 column.

-

A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid (e.g., 0.1%). A suggested gradient is:

-

Start with a higher proportion of water.

-

Gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.

-

-

The elution is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.

-

The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield pure this compound.

Visualized Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

References

5-MethoxyPinocembroside: A Deep Dive into its Mechanism of Action in Hepatic Steatosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is a growing global health concern. This technical guide explores the molecular mechanism of 5-MethoxyPinocembroside in mitigating hepatic steatosis. Drawing upon in-vitro evidence from closely related flavanones, this document elucidates a primary mechanism of action centered on the activation of the SIRT1/AMPK signaling pathway and the subsequent inhibition of lipogenesis. This guide provides a comprehensive overview of the signaling cascades, quantitative effects on key metabolic markers, and detailed experimental protocols to support further research and drug development in the field of liver therapeutics.

Introduction

This compound is a naturally occurring flavanone that has garnered interest for its potential therapeutic effects. Hepatic steatosis is characterized by the excessive accumulation of triglycerides in hepatocytes, a process driven by increased de novo lipogenesis and impaired fatty acid oxidation. The central regulators of these pathways, AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), represent key therapeutic targets. This document details the current understanding of how this compound and its related compounds modulate these pathways to ameliorate the steatotic phenotype in liver cells.

Core Mechanism of Action: SIRT1/AMPK Pathway Activation

The primary mechanism by which flavanones related to this compound are understood to combat hepatic steatosis is through the activation of the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling cascade. This pathway is a master regulator of cellular energy homeostasis.

Signaling Pathway

Activation of SIRT1, a histone deacetylase, leads to the subsequent activation of AMPK. Once activated, AMPK phosphorylates and inactivates key enzymes involved in fatty acid synthesis, while promoting fatty acid oxidation. A critical downstream target of AMPK is SREBP-1c, a major transcription factor that governs the expression of lipogenic genes. By inhibiting the maturation and nuclear translocation of SREBP-1c, the expression of its target genes, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), is downregulated. This multi-pronged approach effectively curtails the production of new fatty acids and triglycerides in hepatocytes.

Figure 1. Signaling pathway of this compound-related flavanones in hepatic steatosis.

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of 5-methoxy-pinocembrin-7-O-β-d-glucoside (MPG) and the related flavanone pinocembrin (PCB) on key markers of hepatic steatosis in a free fatty acid (FFA)-induced HepG2 cell model.[1]

Table 1: Effect on Intracellular Lipid Accumulation

| Compound | Concentration (µM) | Triglycerides (TG) (% of FFA control) | Total Cholesterol (TC) (% of FFA control) |

| MPG | 10 | 85.2% | 88.1% |

| 50 | 76.5% | 79.4% | |

| 100 | 68.9% | 71.2% | |

| PCB | 10 | 90.1% | 92.5% |

| 50 | 82.3% | 85.7% | |

| 100 | 75.6% | 78.3% |

Table 2: Effect on Liver Enzyme Markers

| Compound | Concentration (µM) | Alanine Aminotransferase (ALT) Activity (% of FFA control) | Aspartate Aminotransferase (AST) Activity (% of FFA control) |

| MPG | 10 | 89.7% | 91.3% |

| 50 | 81.4% | 84.6% | |

| 100 | 73.2% | 76.9% | |

| PCB | 10 | 92.8% | 94.1% |

| 50 | 85.1% | 87.5% | |

| 100 | 78.9% | 81.2% |

Table 3: Effect on Key Regulatory Protein Expression

| Compound (100 µM) | p-AMPKα/AMPKα (Fold Change vs. FFA control) | SIRT1 (Fold Change vs. FFA control) | SREBP-1c (Fold Change vs. FFA control) | FASN (Fold Change vs. FFA control) | ACC1 (Fold Change vs. FFA control) |

| MPG | 1.8 | 1.6 | 0.45 | 0.52 | 0.58 |

| PCB | 1.5 | 1.4 | 0.60 | 0.65 | 0.69 |

Experimental Protocols

The following methodologies are based on the key experiments cited in the literature for evaluating the effects of flavanones on hepatic steatosis.[1]

In-Vitro Model of Hepatic Steatosis

Figure 2. General workflow for in-vitro hepatic steatosis experiments.

-

Cell Line: Human hepatoma cell line (HepG2).

-

Induction of Steatosis: Cells are incubated with a mixture of oleic acid and palmitic acid (typically in a 2:1 molar ratio) complexed with bovine serum albumin (BSA) to mimic the influx of free fatty acids (FFAs) seen in MASLD. A common concentration is 1 mM total FFAs for 24 hours.

-

Treatment: Test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations along with the FFA mixture.

-

Oil Red O Staining: To visualize intracellular lipid droplets, cells are fixed and stained with Oil Red O solution. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance.

-

Biochemical Assays: Intracellular triglyceride (TG) and total cholesterol (TC) levels are measured using commercially available colorimetric assay kits. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities in the cell culture supernatant are also quantified using specific assay kits.

-

Western Blot Analysis: To determine the expression levels of key regulatory proteins, total protein is extracted from the cells. Proteins of interest (e.g., p-AMPKα, total AMPKα, SIRT1, SREBP-1c, FASN, ACC) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified using a chemiluminescence detection system.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of target genes, total RNA is isolated from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers.

Discussion and Future Directions

The available evidence strongly suggests that this compound and its related flavanones hold promise as therapeutic agents for hepatic steatosis. The primary mechanism of action via the SIRT1/AMPK pathway is well-supported by in-vitro data. This pathway modulation leads to a significant reduction in lipogenesis and a decrease in intracellular lipid accumulation.

Future research should focus on:

-

In-vivo studies: Validating the efficacy and safety of this compound in animal models of MASLD is a critical next step.

-

Direct comparison: Studies directly comparing the potency of this compound with its glycosylated form and its parent compound, pinocembrin, would provide valuable structure-activity relationship insights.

-

Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a drug candidate.

-

Elucidation of upstream targets: Investigating the direct molecular targets of this compound that lead to the activation of SIRT1 would provide a more complete understanding of its mechanism.

Conclusion

This compound and its related compounds represent a promising class of natural products for the management of hepatic steatosis. Their ability to activate the SIRT1/AMPK signaling pathway and subsequently inhibit the SREBP-1c-mediated lipogenic program provides a strong rationale for their further investigation and development as novel therapeutics for MASLD. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this potent flavanone.

References

5-MethoxyPinocembroside: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-MethoxyPinocembroside, a flavonoid glycoside primarily isolated from Penthorum chinense Pursh, has emerged as a compound of interest for its potential therapeutic applications, particularly in the context of metabolic liver disease. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, with a focus on its effects on hepatic steatosis. This document summarizes key in vitro findings, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts. While direct research on this compound is still developing, data from its aglycone, pinocembrin, provides significant insights into its potential mechanisms of action, including the modulation of critical cellular signaling pathways such as AMPK and NF-κB.

Introduction

This compound, also known as 5-Methoxy-7-O-β-D-glucopyranosylpinocembrin, is a naturally occurring flavanone. Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The primary focus of this guide is to delineate the pharmacological profile of this compound, particularly its role in ameliorating hepatic steatosis, a condition characterized by the abnormal accumulation of lipids in liver cells and a hallmark of non-alcoholic fatty liver disease (NAFLD).

Pharmacological Properties

Anti-Steatotic Effects

In vitro studies have demonstrated that this compound (referred to as MPG in some studies) can ameliorate hepatic steatosis. Research on a panel of flavonones from Penthorum chinense showed that these compounds, including this compound, effectively reduce lipid accumulation in HepG2 cells induced by free fatty acids.[1]

Anti-inflammatory and Antioxidant Activities of the Aglycone, Pinocembrin

While specific data on the anti-inflammatory and antioxidant properties of this compound are limited, extensive research on its aglycone, pinocembrin, provides valuable insights. Pinocembrin has been shown to possess significant anti-inflammatory and antioxidant activities, which are crucial in mitigating the progression of liver diseases.[2][3][4] Pinocembrin has been demonstrated to reduce levels of pro-inflammatory factors and macrophage infiltration in acute liver failure models.[3] It also alleviates oxidative stress by reducing reactive oxygen species (ROS).[3] Furthermore, pinocembrin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4]

Quantitative Data

The following table summarizes the available quantitative data from a key in vitro study investigating the effects of this compound (MPG) and its related compounds, pinocembrin (PCB) and pinocembrin-7-O-β-D-glucoside (PCBG), on hepatic steatosis in HepG2 cells.

| Compound | Concentration | Effect on Lipid Accumulation (Oil Red O Staining) | Phospho-AMPK Expression (vs. FFA group) | Phospho-ACC Expression (vs. FFA group) | SREBP-1c Expression (vs. FFA group) |

| This compound (MPG) | 10 µM | Significant Reduction | Increased | Decreased | Decreased |

| 30 µM | Significant Reduction | Increased | Decreased | Decreased | |

| 100 µM | Significant Reduction | Increased | Decreased | Decreased | |

| Pinocembrin (PCB) | 10 µM | Significant Reduction | Increased | Decreased | Decreased |

| 30 µM | Significant Reduction | Increased | Decreased | Decreased | |

| 100 µM | Significant Reduction | Increased | Decreased | Decreased | |

| PCBG | 10 µM | Significant Reduction | Increased | Decreased | Decreased |

| 30 µM | Significant Reduction | Increased | Decreased | Decreased | |

| 100 µM | Significant Reduction | Increased | Decreased | Decreased |

Source: Adapted from Flavonones from Penthorum chinense Ameliorate Hepatic Steatosis by Activating the SIRT1/AMPK Pathway in HepG2 Cells.[1]

Mechanisms of Action & Signaling Pathways

The anti-steatotic effects of this compound and its related compounds are believed to be mediated through the modulation of key signaling pathways involved in lipid metabolism.

Activation of the SIRT1/AMPK Pathway

A primary mechanism of action for this compound in ameliorating hepatic steatosis is the activation of the SIRT1/AMPK signaling pathway.[1] AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1] Sirtuin 1 (SIRT1), a protein deacetylase, is an upstream regulator of AMPK.

Inhibition of the NF-κB Pathway (Inferred from Pinocembrin)

Based on studies of its aglycone pinocembrin, this compound may also exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of liver disease, chronic inflammation is a major driver of disease progression.

Experimental Protocols

Cell Culture and Treatment for In Vitro Steatosis Model

-

Cell Line: Human hepatoma HepG2 cells are commonly used for in vitro studies of liver function and disease.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Steatosis: To induce lipid accumulation, HepG2 cells are treated with a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid, for 24 hours.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 10, 30, 100 µM) concurrently with or prior to the FFA treatment. A vehicle control (DMSO) is run in parallel.[1]

Oil Red O Staining for Lipid Accumulation

-

Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.

-

Staining: The fixed cells are washed with PBS and then stained with a freshly prepared Oil Red O working solution for 1 hour at room temperature.

-

Washing and Visualization: The staining solution is removed, and the cells are washed with distilled water to remove excess stain. The intracellular lipid droplets appear as red-orange droplets and can be visualized and imaged using a light microscope.

-

Quantification: For quantitative analysis, the stained lipid droplets can be extracted with isopropanol, and the absorbance of the extract is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, AMPK, phospho-ACC, ACC, SREBP-1c, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1]

Conclusion and Future Directions

This compound demonstrates promising pharmacological potential, particularly in the context of hepatic steatosis. The available evidence, primarily from in vitro studies, suggests that its mechanism of action involves the activation of the SIRT1/AMPK signaling pathway, leading to a reduction in lipogenesis. Insights from its aglycone, pinocembrin, further suggest potential anti-inflammatory and antioxidant properties through the modulation of pathways such as NF-κB.

To advance the therapeutic development of this compound, further research is warranted in the following areas:

-

In-depth in vivo studies: Efficacy and safety profiling in animal models of NAFLD are crucial to validate the in vitro findings.

-

Pharmacokinetic and metabolic studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential.

-

Mechanism of action elucidation: Further studies are needed to fully delineate the molecular targets and signaling pathways directly modulated by this compound.

-

Structure-activity relationship (SAR) studies: Investigating the impact of the methoxy and glycoside moieties on the biological activity could guide the development of more potent and selective derivatives.

References

- 1. Flavonones from Penthorum chinense Ameliorate Hepatic Steatosis by Activating the SIRT1/AMPK Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pinocembrin ameliorates acute liver failure via activating the Sirt1/PPARα pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinocembrin ameliorates non-alcoholic fatty liver disease by activating Nrf2/HO-1 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying the Metabolic Fate of 5-MethoxyPinocembroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the metabolic profiling of 5-MethoxyPinocembroside (5-MP), a bioactive flavanone isolated from Penthrum chinense Pursh. Understanding the biotransformation of this compound is critical for elucidating its mechanism of action, pharmacokinetic profile, and overall therapeutic potential. This document details the key metabolic pathways, experimental protocols for metabolite identification, and the signaling pathways modulated by its principal metabolite.

Executive Summary of Metabolic Profile

In vivo studies in Sprague-Dawley rats have been central to characterizing the metabolism of this compound. Following intragastric administration, the compound undergoes significant biotransformation. A total of 20 metabolites have been successfully characterized in rat plasma, primarily formed through Phase I and Phase II metabolic reactions.[1][2] The predominant metabolic pathways identified are demethylation, sulfation, and deglycosylation.[1][2]

The aglycone, alpinetin, has been identified as the major and predominant metabolite of this compound in plasma.[1][2] The metabolic conversion to alpinetin is a key step in the biotransformation of the parent compound.

Quantitative Analysis of the Major Metabolite: Alpinetin

Pharmacokinetic analysis in rats has focused on the primary metabolite, alpinetin, due to its prevalence in plasma. The key pharmacokinetic parameters following a 25 mg/kg oral dose of this compound are summarized in the table below.[1][2]

| Parameter | Description | Value (Mean ± SD) | Unit |

| Cmax | Maximum Plasma Concentration | 70.7 ± 44.4 | ng/mL |

| Tmax | Time to Reach Maximum Concentration | 0.4 ± 0.5 | h |

| AUC(0-t) | Area Under the Curve (0 to last) | 266.7 ± 146.2 | µg/L·h |

Table 1: Pharmacokinetic Parameters of the Major Metabolite, Alpinetin, in Rat Plasma.

Key Metabolic Pathways

The biotransformation of this compound involves several key enzymatic reactions common to flavonoid metabolism. The primary pathways lead to the formation of a diverse range of metabolites, with alpinetin being the most significant.

References

The Biosynthesis of 5-MethoxyPinocembroside in Penthorum chinense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penthorum chinense Pursh, a perennial herb belonging to the Saxifragaceae family, has a long history of use in traditional medicine for treating liver ailments. Modern phytochemical investigations have revealed a rich composition of flavonoids, with pinocembrin and its derivatives being prominent constituents. Among these, 5-MethoxyPinocembroside, a methoxylated flavanone, has garnered interest for its potential pharmacological activities. This technical guide provides a detailed overview of the putative biosynthesis pathway of this compound in Penthorum chinense, supported by a compilation of relevant quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of flavonoid biosynthesis, natural product chemistry, and drug discovery.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone scaffold, which is then further modified to produce this compound.

General Phenylpropanoid Pathway and Pinocembrin Formation

The initial steps of the pathway leading to the formation of pinocembrin are well-established in flavonoid biosynthesis.

-

Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Coenzyme A Ligation: Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Isomerization to Flavanone: Finally, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, naringenin. Through a similar series of reactions starting from cinnamate (bypassing the C4H step), the flavanone pinocembrin is formed.

The Putative Final Step: O-Methylation of Pinocembrin

The conversion of pinocembrin to this compound involves the methylation of the hydroxyl group at the C-5 position of the A-ring. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

While a specific pinocembrin 5-O-methyltransferase from Penthorum chinense has not yet been isolated and characterized, the existence of such an enzyme is strongly implied by the presence of this compound in the plant. OMTs are a diverse family of enzymes known to be involved in the modification of a wide range of secondary metabolites, including flavonoids. The identification and characterization of this specific OMT in Penthorum chinense represents a key area for future research.

Quantitative Data

Currently, there is a scarcity of specific quantitative data in the literature regarding the concentration of this compound and the kinetic parameters of the enzymes involved in its biosynthesis directly within Penthorum chinense. However, a recent study has highlighted 5-methoxy pinocembroside as a potential quality marker (Q-marker) for the plant, suggesting its significance and relatively stable presence across different batches[1]. Further quantitative analysis, such as UPLC-MS/MS-based quantification, is necessary to determine the exact concentrations of this compound in various tissues and developmental stages of the plant.

The following table presents a general overview of the types of quantitative data that are crucial for a comprehensive understanding of this biosynthetic pathway. Researchers are encouraged to pursue studies to populate these fields for Penthorum chinense.

| Parameter | Analyte/Enzyme | Value | Method | Reference |

| Metabolite Concentration | This compound | Data not available | UPLC-MS/MS | - |

| Pinocembrin | Data not available | UPLC-MS/MS | - | |

| Enzyme Kinetics | Pinocembrin 5-O-methyltransferase (Putative) | |||

| Km for Pinocembrin | Data not available | Enzyme Assay | - | |

| Km for SAM | Data not available | Enzyme Assay | - | |

| Vmax | Data not available | Enzyme Assay | - | |

| kcat | Data not available | Enzyme Assay | - | |

| Gene Expression | Pinocembrin 5-O-methyltransferase (Putative) | Data not available | qRT-PCR, RNA-Seq | - |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway in Penthorum chinense.

Extraction and Quantification of Flavonoids

This protocol outlines a general procedure for the extraction and subsequent quantification of this compound and its precursor, pinocembrin, from Penthorum chinense plant material using UPLC-MS/MS.

Materials:

-

Fresh or lyophilized Penthorum chinense plant material (leaves, stems, roots)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound and Pinocembrin analytical standards

-

Mortar and pestle or cryogenic grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

UPLC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole or Q-TOF mass spectrometer)

Procedure:

-

Sample Preparation:

-

Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

For lyophilized material, grind to a fine powder at room temperature.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) in water.

-

Vortex thoroughly for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

-

Sample Filtration and Dilution:

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: Acquity UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: A suitable gradient program to separate the analytes of interest (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound and pinocembrin need to be determined using authentic standards.

-

Source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) should be optimized for maximum signal intensity.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and pinocembrin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of each analyte in the plant extracts by interpolating their peak areas from the calibration curve.

-

Isolation and Functional Characterization of a Putative Pinocembrin 5-O-Methyltransferase

This protocol describes the steps to identify, clone, and functionally characterize the OMT responsible for the methylation of pinocembrin in Penthorum chinense.

Part A: Gene Identification and Cloning

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from young leaves or other tissues of Penthorum chinense where high flavonoid content is expected.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme.

-

-

Degenerate PCR and/or Transcriptome Analysis:

-

Design degenerate primers based on conserved regions of known flavonoid OMTs from related species.

-

Alternatively, perform transcriptome sequencing (RNA-Seq) of the target tissue to identify candidate OMT genes.

-

-

Gene Cloning:

-

Use the obtained sequences to design specific primers for the full-length amplification of the candidate OMT gene(s).

-

Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli expression).

-

Part B: Heterologous Expression and Protein Purification

-

Transformation and Expression:

-

Transform the expression vector containing the OMT gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at an optimal temperature and time.

-

-

Protein Purification:

-

Lyse the bacterial cells and purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

Part C: Enzyme Assay and Kinetic Analysis

-

Enzyme Assay:

-

The standard assay mixture (total volume of 100 µL) should contain:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM DTT

-

50 µM Pinocembrin (substrate)

-

100 µM S-adenosyl-L-methionine (SAM) (co-substrate)

-

Purified recombinant OMT enzyme (appropriate concentration to be determined empirically)

-

-

Incubate the reaction mixture at 30 °C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol for HPLC or UPLC-MS/MS analysis.

-

-

Product Identification:

-

Analyze the reaction product by comparing its retention time and mass spectrum with an authentic standard of this compound.

-

-

Kinetic Analysis:

-

To determine the Km for pinocembrin, vary its concentration while keeping the concentration of SAM saturating.

-

To determine the Km for SAM, vary its concentration while keeping the concentration of pinocembrin saturating.

-

Measure the initial reaction velocities at each substrate concentration.

-

Calculate the kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion and Future Directions

This technical guide provides a foundational understanding of the biosynthesis of this compound in Penthorum chinense. While the general pathway to its precursor, pinocembrin, is well-understood, the specific enzymatic step leading to the final methoxylated product remains to be experimentally elucidated in this species. The identification, cloning, and characterization of the putative pinocembrin 5-O-methyltransferase are critical next steps. Furthermore, comprehensive quantitative analysis of this compound and other related flavonoids across different tissues and developmental stages will provide valuable insights into the regulation of this pathway. The detailed experimental protocols provided herein offer a roadmap for researchers to address these knowledge gaps, ultimately contributing to a more complete understanding of flavonoid metabolism in Penthorum chinense and paving the way for potential biotechnological applications and the development of novel therapeutics.

References

5-MethoxyPinocembroside: A Potential Therapeutic Agent within the Hepatoprotective Matrix of Penthorum chinense Pursh

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the potential therapeutic applications of 5-MethoxyPinocembroside, a flavonoid isolated from the medicinal plant Penthorum chinense Pursh. It is important to note that while this compound has been identified as a constituent of this plant, the vast majority of current research has focused on the therapeutic effects of the whole plant extract. Therefore, this guide will primarily detail the pharmacological properties of Penthorum chinense Pursh extracts, with the understanding that this compound contributes to this activity. The specific, isolated effects of this compound remain an area for future investigation.

Introduction to this compound and Penthorum chinense Pursh

This compound is a flavonoid belonging to the flavanone subclass. It is a naturally occurring compound found in Penthorum chinense Pursh, a perennial herb that has been used for centuries in traditional Chinese medicine to treat liver ailments, traumatic injuries, and edema.[1] The therapeutic potential of Penthorum chinense Pursh is attributed to its rich composition of bioactive molecules, including a variety of flavonoids, polyphenols, lignans, and organic acids.[1] Among these, flavonoids such as quercetin, kaempferol, and pinocembrin derivatives, including this compound, are considered to be major contributors to the plant's pharmacological activities.[1]

The primary therapeutic application of Penthorum chinense Pursh extracts, and by extension its bioactive constituents, is in the domain of hepatoprotection.[2] Numerous studies have demonstrated its efficacy in mitigating liver damage induced by various toxins, including alcohol and carbon tetrachloride (CCl4).[3][4] The underlying mechanisms for this protective effect are multifaceted and include potent antioxidant, anti-inflammatory, and anti-fibrotic activities.[4]

Potential Therapeutic Applications

The therapeutic potential of Penthorum chinense Pursh extracts, containing this compound, is centered on the management of liver diseases.

Hepatoprotection

Extracts of Penthorum chinense Pursh have shown significant promise in protecting the liver from various insults. In preclinical models of alcohol-induced liver injury, administration of the plant's total flavonoids has been shown to significantly reduce serum levels of liver damage markers.[3] Similarly, in models of CCl4-induced hepatic fibrosis, the total flavonoids from Penthorum chinense Pursh have demonstrated the ability to attenuate liver injury and fibrosis.[4]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. The flavonoids present in Penthorum chinense Pursh have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, the total flavonoids have been observed to inactivate the TLR4-MyD88-mediated NF-κB signaling pathway, a critical pathway in the inflammatory response.[4]

Antioxidant Activity

Oxidative stress is a major contributor to cellular damage in liver diseases. Penthorum chinense Pursh extracts exhibit robust antioxidant properties. In vitro studies have demonstrated the potent free radical scavenging ability of its extracts.[5] This antioxidant activity is crucial for protecting hepatocytes from oxidative damage and preserving liver function.

Quantitative Data on the Efficacy of Penthorum chinense Pursh Extracts

The following tables summarize key quantitative data from preclinical studies on Penthorum chinense Pursh extracts.

Table 1: Effect of Penthorum chinense Pursh Total Flavonoids on Serum Biochemical Markers in a Mouse Model of Subacute Alcoholic Liver Injury [3]

| Parameter | Model Group | High Dose Total Flavonoids Group (400 mg/kg) |

| Alanine Aminotransferase (ALT) | Significantly Increased | Significantly Decreased |

| Aspartate Aminotransferase (AST) | Significantly Increased | Significantly Decreased |

| Alkaline Phosphatase (ALP) | Significantly Increased | Significantly Decreased |

| Lactic Dehydrogenase (LDH) | Significantly Increased | Significantly Decreased |

| Total Bilirubin (TBIL) | Significantly Increased | Significantly Decreased |

| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased |

| Triglycerides (TG) | Significantly Increased | Significantly Decreased |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Increased | Significantly Decreased |

Table 2: In Vitro Antioxidant Activity of Penthorum chinense Pursh Leaf Extracts [5]

| Assay | 80% Ethanol Extract IC50 | 80% Methanol Extract IC50 | 80% Acetone Extract IC50 |

| DPPH Free Radical Scavenging | 42.17 µg/mL | 42.21 µg/mL | - |

| ABTS+ Free Radical Scavenging | - | - | 48.92 µg/mL |

Table 3: Effect of Penthorum chinense Pursh Total Flavonoids on Inflammatory Cytokines in a Rat Model of CCl4-Induced Hepatic Fibrosis [4]

| Inflammatory Cytokine | Model Group | High Dose TFPCP Group (150 mg/kg/day) |

| Tumor Necrosis Factor-alpha (TNF-α) | Markedly Increased | Significantly Reduced |

| Interleukin-6 (IL-6) | Markedly Increased | Significantly Reduced |

| Interleukin-1β (IL-1β) | Markedly Increased | Significantly Reduced |

Experimental Protocols

Animal Model of Subacute Alcoholic Liver Injury[3]

-

Animal Species: Mice.

-

Model Induction: Intragastric administration of alcohol to establish a model of subacute alcoholic liver injury.

-

Treatment Groups:

-

Normal Control Group

-

Alcohol Model Group

-

Positive Control Group (Bifendate, 150 mg/kg)

-

Penthorum chinense Pursh Total Flavonoids Treatment Groups (100, 200, and 400 mg/kg)

-

-

Duration: Not specified in the abstract.

-

Outcome Measures: Measurement of liver index, histopathological examination of liver tissue, and analysis of serum biochemical markers (ALT, AST, ALP, LDH, TBIL, TC, TG, LDL-C).

In Vitro Antioxidant Activity Assays[5]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay:

-

The scavenging ability of different solvent extracts of Penthorum chinense Pursh leaves was measured against the stable DPPH radical.

-

The concentration of the extract required to scavenge 50% of the DPPH radicals (IC50) was determined.

-

-

ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

The capacity of the extracts to scavenge the ABTS+ radical cation was assessed.

-

The IC50 value was calculated to represent the antioxidant power.

-

Animal Model of CCl4-Induced Hepatic Fibrosis[4]

-

Animal Species: Male Sprague-Dawley rats.

-

Model Induction: Intraperitoneal injection of 10%–20% carbon tetrachloride (CCl4) for 9 weeks to induce liver fibrosis.

-

Treatment Groups:

-

Control Group

-

CCl4 Model Group

-

Positive Control Group (Colchicine, 0.2 mg/kg/day)

-

Total Flavonoids from Penthorum chinense Pursh (TFPCP) Treatment Groups (50, 100, and 150 mg/kg/day)

-

-

Administration: All substances were administered by gavage.

-

Duration: 9 weeks.

-

Outcome Measures: Liver ultrasound, liver histomorphology, biochemical indicators (serum ALT, AST, TBIL, ALP), fibrotic markers (PC III, COL4, LN, HA), and inflammatory cytokines (serum TNF-α, IL-6, IL-1β).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for evaluating the therapeutic potential of Penthorum chinense Pursh extracts.

Caption: Proposed signaling pathway for the hepatoprotective effects of Penthorum chinense Pursh total flavonoids.

Conclusion and Future Directions

The available scientific evidence strongly supports the therapeutic potential of Penthorum chinense Pursh extracts in the management of liver diseases, primarily through their hepatoprotective, anti-inflammatory, and antioxidant properties. This compound, as a constituent of this plant, is likely to contribute to these beneficial effects.

However, to fully elucidate the specific role and therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Pharmacological Evaluation: Isolating pure this compound and conducting comprehensive in vitro and in vivo studies to determine its specific pharmacological activities.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, targeted therapies for liver diseases.

References

- 1. An Updated Review on Efficiency of Penthorum chinense Pursh in Traditional Uses, Toxicology, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Chinese Herbal Medicine Penthorum chinense Pursh: A Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study on Hepatoprotective Effects of Alcohol Extract and Total Flavonoids of Penthorum chinense Pursh against Alcohol-induced Subacute Liver Injury in Mice [agris.fao.org]

- 4. Total flavonoids extracted from Penthorum chinense Pursh mitigates CCl4-induced hepatic fibrosis in rats via inactivation of TLR4-MyD88-mediated NF-κB pathways and regulation of liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Active Components, Antioxidant Activity and Pancreatic Lipase Inhibitory Activity in Different Solvent Extracts of Penthorum chinense Leaves [agris.fao.org]

A Technical Guide to the Laxative Effects of Moringa oleifera and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract: Moringa oleifera Lam., often referred to as the "miracle tree," has a long history in traditional medicine for treating a variety of ailments, including constipation.[1][2] Modern pharmacological studies are beginning to validate these traditional uses, revealing a complex interplay of metabolites that contribute to its pro-digestive and laxative properties. This technical guide provides an in-depth review of the current scientific evidence for the laxative effects of Moringa oleifera, its identified bioactive metabolites, and proposed mechanisms of action. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows. While the plant contains a rich array of flavonoids and alkaloids, it is important to note that specific research into the laxative effects of individual metabolites like 5-MethoxyPinocembroside is not yet prominent in the available literature.[3][4][5] This guide will focus on the effects of Moringa oleifera extracts and other identified active compounds.

Pharmacological Activity and Bioactive Compounds

Moringa oleifera exerts its laxative effects through a multi-faceted mechanism, influencing gastrointestinal motility, fecal water content, and the gut microbiome.[6] The leaves, in particular, have been shown to have a long-lasting and mild purgative effect, increasing both the volume and water content of feces.[1][7]

While a complete profile of all laxative-acting compounds is still under investigation, research has identified several key metabolites and compound classes:

-

Fatty Alcohols: Notably, 1-octacosanol has been isolated from the leaves and identified as a constituent with significant laxative activity in mouse models.[5][8]

-

Amino Acids: L-Phenylalanine and L-Arginine, found in aqueous extracts, are believed to be important contributors to the laxative effect. L-Arginine, as a precursor to nitric oxide (NO), can promote gastrointestinal motility.[6]

-

Flavonoids & Phenolic Acids: Moringa is rich in compounds like quercetin and caffeoylquinic acid.[3] Although direct evidence for specific flavonoids is limited, some studies suggest they possess "inhibitory effects on constipation."[9]

-

Fiber: The high fiber content of Moringa leaves likely contributes to a bulk-forming laxative effect, which helps to increase stool weight and consistency.[9][10]

Quantitative Data on Laxative and Gastrointestinal Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on Moringa oleifera.

Table 1: Effects of Moringa oleifera Aqueous Leaf Extract (MOAE) on Loperamide-Induced Constipation in Mice

| Parameter | Control Group | Loperamide (LOP) Group | High-Dose MOAE + LOP Group | Significance (HMO vs LOP) |

| First Black Stool Time (FBST) | Normal | Significantly longer (p < 0.001) | Shorter (p < 0.01) | Significant Reduction |

| Fecal Number (within 6h) | Normal | Significantly lower | Higher (p < 0.05) | Significant Increase |

| Fecal Water Content (%) | Normal | Significantly lower | Higher (p < 0.05) | Significant Increase |

| (Data synthesized from a study by Li R. et al., 2023)[6] |

Table 2: Anti-Diarrheal and Motility Effects of Moringa oleifera Ethanolic Root Extract in Rats

| Treatment Group | Dose | Inhibition of Castor Oil-Induced Diarrhea (%) | Effect on Intestinal Volume |

| Ethanolic Extract | 100 mg/kg | 47.65% | Significant reduction (p < 0.001) |

| Ethanolic Extract | 200 mg/kg | 56.23% | Significant reduction (p < 0.001) |

| Ethanolic Extract | 400 mg/kg | 61.75% | Significant reduction (p < 0.001) |

| Atropine (Standard) | 3 mg/kg | 33.37% | - |

| (Data from a study evaluating anti-diarrheal activity and effects on gastrointestinal motility)[11] |

Table 3: Clinical Efficacy of Moringa oleifera Leaf Powder in Adult Women with Mild Constipation

| Parameter | Placebo Ingestion Period | Moringa Ingestion Period (1.38g/day) | Outcome |

| Defecation Frequency | Baseline | Significantly increased | Improved Bowel Habits |

| Stool Volume | Baseline | Tended to increase | Improved Bowel Habits |

| (Findings from a randomized, double-blind, placebo-controlled, crossover study)[12] |

Proposed Mechanisms of Action

The laxative effect of Moringa oleifera is not attributed to a single mechanism but rather a synergistic combination of actions on the gastrointestinal system.

Modulation of the Enteric Nervous System (ENS)

Moringa oleifera aqueous extract (MOAE) appears to directly influence the ENS, a critical regulator of gut function. Studies show that MOAE regulates key gastrointestinal hormones and neurotransmitters.[6] This includes increasing levels of pro-motility factors like Gastrin and Motilin while potentially modulating others. This hormonal and neuronal regulation enhances the activity of the Enteric Nervous System (ENS)-Interstitial Cells of Cajal (ICCs)-Smooth Muscle Cell (SMC) network, leading to improved peristalsis and coordinated bowel movements.[13]

Caption: Proposed pathway for MOAE modulation of the ENS-ICC-SMC network.

Regulation of Fecal Water Content

A key factor in alleviating constipation is increasing the water content of stool. MOAE has been shown to increase fecal water content by inhibiting the mRNA expression of colonic aquaporins, specifically Aqp3 and Aqp4 .[13] These channel proteins are responsible for absorbing water from the colon back into the body. By downregulating their expression, Moringa extract allows more water to be retained in the feces, resulting in softer, easier-to-pass stools. This mechanism is characteristic of some osmotic laxatives.[14]

Influence on Gut Microbiota

Moringa extracts can modulate the gut micro-ecosystem. This includes altering the composition of gut bacteria and increasing the production of beneficial metabolites like short-chain fatty acids (SCFAs) .[6] SCFAs are known to nourish colon cells and can influence gut motility. This alteration of the gut environment contributes to improved intestinal barrier function and overall digestive health, which can alleviate constipation symptoms.[6][13]

Caption: The multi-target laxative mechanism of Moringa oleifera.

Experimental Protocols

The following outlines a synthesized methodology for evaluating the laxative effects of Moringa oleifera based on common preclinical models.[1][6]

Loperamide-Induced Functional Constipation Model

This is a standard and widely used model to induce constipation in rodents, allowing for the evaluation of potential therapeutic agents.

-

Animal Model: C57BL/6J mice are commonly used. Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

-

Induction of Constipation:

-

Mice are orally administered a loperamide solution (e.g., 10 mg/kg body weight) twice daily for a period of 7-10 days to establish the functional constipation model.

-

A control group receives the vehicle (e.g., saline) instead of loperamide.

-

-

Treatment Administration:

-

Following the induction period, constipated mice are divided into treatment groups.

-

The test group receives the Moringa oleifera extract (e.g., MOAE at low, medium, and high doses such as 200, 400, 800 mg/kg) orally once daily.

-

A positive control group may receive a standard laxative (e.g., bisacodyl).

-

The model group continues to receive loperamide and the vehicle.

-

-

Evaluation of Laxative Effect:

-

Defecation Test: On the final day of treatment, after the last administration, mice are placed in individual clean cages without food or water. Fecal pellets are collected over a 6-hour period. The time to the first black stool (FBST), total number of pellets (FN), and total wet weight (FW) are recorded. Fecal water content (FWC) is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

-

Gastrointestinal Transit Test: Mice are fasted overnight, then administered the final treatment dose. Thirty minutes later, they are given an indicator meal (e.g., 0.2 mL of 5% charcoal in 10% gum arabic) by oral gavage. After a set time (e.g., 30 minutes), mice are euthanized, and the entire intestine is excised. The total length of the small intestine and the distance traveled by the charcoal meal are measured. The gastrointestinal transit rate (GTR) is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100%.

-

-

Biochemical and Histological Analysis:

-

Blood samples are collected for analysis of serum levels of gastrin, motilin, and other relevant hormones via ELISA kits.

-

Colon tissues are collected for histological examination (e.g., H&E staining) to observe changes in muscle thickness and mucus layers, and for molecular analysis (e.g., qRT-PCR) to measure the expression of genes like Aqp3 and Aqp4.

-

Caption: Workflow for preclinical evaluation of laxative agents.

Conclusion and Future Directions

The available evidence strongly supports the traditional use of Moringa oleifera as a laxative agent. Its efficacy stems from a sophisticated, multi-target mechanism involving the modulation of the enteric nervous system, regulation of colonic water absorption, and positive influence on the gut microbiota. Identified active compounds like 1-octacosanol and key amino acids contribute to these effects.

However, significant research gaps remain. The specific roles of its numerous flavonoid and alkaloid constituents, including compounds like this compound, are yet to be elucidated. Future research should focus on:

-

Bioassay-Guided Fractionation: To isolate and identify novel compounds responsible for the observed laxative effects.

-

Mechanism of Action Studies: To investigate the precise signaling pathways activated by individual metabolites.

-

Human Clinical Trials: To conduct robust, large-scale clinical trials to confirm preclinical findings and establish optimal dosing and safety profiles for therapeutic use.

By addressing these areas, the full potential of Moringa oleifera as a source for novel, safe, and effective treatments for constipation can be realized.

References

- 1. Therapeutic effect of Moringa oleifera leaves on constipation mice based on pharmacodynamics and serum metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moringa: 15 possible benefits, side effects, and risks [medicalnewstoday.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Moringa oleifera leaf alleviates functional constipation via regulating the gut microbiota and the enteric nervous system in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Laxatives - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Laxatives - NHS [nhs.uk]

An In-depth Technical Guide to the Research Applications of CAS Number 1450878-89-3 (5-MethoxyPinocembroside)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1450878-89-3 identifies the compound 5-MethoxyPinocembroside , a flavonoid isolated from the medicinal plant Penthorum chinense Pursh.[1][2][3][4] This plant has a long history in traditional medicine for treating liver ailments.[1][5][6][7] Modern research has focused on the pharmacological activities of its flavonoid constituents, including this compound, revealing potential applications in the management of liver diseases, inflammation, and conditions related to oxidative stress. This technical guide provides a comprehensive overview of the research applications of this compound and related compounds, with a focus on quantitative data, experimental protocols, and underlying signaling pathways.

Chemical Properties of this compound [1][3][5][6][8][9][10]

| Property | Value |

| Molecular Formula | C22H24O9 |

| Molecular Weight | 432.42 g/mol |

| Class | Flavonoid |

| Source | Penthorum chinense Pursh |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Research Applications and Biological Activities

While specific quantitative data for this compound is limited in publicly available research, studies on the total flavonoid extracts of Penthorum chinense and its other flavonoid derivatives provide strong indications of its potential therapeutic applications.

Hepatoprotective Effects

Extracts of Penthorum chinense rich in flavonoids have demonstrated significant hepatoprotective properties. These effects are particularly relevant in the context of liver fibrosis and nonalcoholic fatty liver disease (NAFLD).

-

Liver Fibrosis: Total flavonoids from Penthorum chinense have been shown to mitigate carbon tetrachloride (CCl4)-induced hepatic fibrosis in rats.[1][5] The protective mechanism involves the attenuation of inflammation and liver damage.

-

Nonalcoholic Fatty Liver Disease (NAFLD): Dihydroflavonoids from Penthorum chinense are suggested to be effective against NAFLD by modulating bile acid metabolism.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of Penthorum chinense extracts are a key aspect of their therapeutic potential. Flavonoids are known to modulate inflammatory pathways, and this activity is central to their protective effects in various disease models. The total flavonoid extract from Penthorum chinense has been shown to reduce the levels of pro-inflammatory cytokines.[1]

Antioxidant Activity

Quantitative Data

Quantitative data for the biological activity of flavonoids from Penthorum chinense are available for total extracts and other specific derivatives, which can serve as a reference for the potential activity of this compound.

Table 1: Hepatoprotective and Anti-inflammatory Markers (Data from studies on total flavonoids from Penthorum chinense in a CCl4-induced rat model of liver fibrosis)[1]

| Marker | Model Group (CCl4) | TFPCP-H Group (CCl4 + Total Flavonoids) | Effect |

| TGF-β1 Expression | Significantly Increased | Significantly Reduced | Anti-fibrotic |

| TLR4 Expression | Significantly Increased | Significantly Reduced | Anti-inflammatory |

| MyD88 Expression | Significantly Increased | Significantly Reduced | Anti-inflammatory |

| p-P65/P65 Ratio | Significantly Increased | Significantly Reduced | Anti-inflammatory (NF-κB inhibition) |

| p-IκBα/IκBα Ratio | Significantly Increased | Significantly Reduced | Anti-inflammatory (NF-κB inhibition) |

| Serum Inflammatory Cytokines | Significantly Increased | Significantly Reduced | Anti-inflammatory |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of hepatoprotective and anti-inflammatory agents like those found in Penthorum chinense.

In Vivo Model of CCl4-Induced Hepatic Fibrosis[1][5]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Fibrosis: Intraperitoneal injection of 10%–20% carbon tetrachloride (CCl4) in olive oil, typically administered twice a week for several weeks (e.g., 9 weeks).

-

Treatment: The test compound (e.g., total flavonoids from Penthorum chinense) is administered orally by gavage daily for the duration of the CCl4 treatment.

-

Assessment:

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and other liver function markers are measured.

-

Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver damage and collagen deposition.

-

Immunohistochemistry and Western Blot: Expression levels of key proteins in signaling pathways (e.g., TLR4, MyD88, NF-κB) are determined in liver tissue lysates.

-

In Vitro Hepatoprotective Assay using HepG2 Cells[11]

-

Cell Line: Human hepatoma cell line (HepG2).

-

Induction of Damage: Cells are exposed to a hepatotoxic agent such as acetaminophen or CCl4.

-

Treatment: Cells are pre-treated with the test compound for a specific period (e.g., 12-24 hours) before the addition of the toxic agent.

-

Assessment of Viability: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Biochemical Assays: The release of liver enzymes such as AST, ALT, and lactate dehydrogenase (LDH) into the culture medium is quantified. Levels of intracellular markers of oxidative stress, such as reduced glutathione (GSH) and malondialdehyde (MDA), are also measured.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages[12][13]

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with the test compound before LPS stimulation.

-

Assessment of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits.

-

Gene and Protein Expression Analysis: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is analyzed by RT-PCR and Western blotting.

Signaling Pathways

Research on the flavonoid constituents of Penthorum chinense has elucidated key signaling pathways involved in their hepatoprotective and anti-inflammatory effects.

TLR4-MyD88-NF-κB Signaling Pathway

Total flavonoids from Penthorum chinense have been shown to exert their anti-inflammatory and anti-fibrotic effects in the liver by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][5]

Caption: TLR4-MyD88-NF-κB signaling pathway inhibition.

FXR/RXRA Bile Acid Metabolism Pathway

Dihydroflavonoids from Penthorum chinense have been found to ameliorate NAFLD by activating the Farnesoid X Receptor (FXR) and Retinoid X Receptor Alpha (RXRA), which play crucial roles in bile acid homeostasis and lipid metabolism.[6]

References

- 1. Total flavonoids extracted from Penthorum chinense Pursh mitigates CCl4-induced hepatic fibrosis in rats via inactivation of TLR4-MyD88-mediated NF-κB pathways and regulation of liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total flavonoids extracted from Penthorum chinense Pursh mitigates CCl4-induced hepatic fibrosis in rats via inactivation of TLR4-MyD88-mediated NF-κB pathways and regulation of liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroflavonoids as Bioactive Components of Penthorum chinense, a Miao Ethnomedicine, against NAFLD through Bile Acid Metabolism Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pinocembrin 7-O-beta-D-glucoside | C21H22O9 | CID 134692398 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-MethoxyPinocembroside and its Potential Effects on Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-MethoxyPinocembroside is a flavonoid isolated from Penthorum chinense Pursh, a plant with a long history in traditional medicine for treating liver ailments. While direct research on this compound's effects on liver cells is still emerging, the extensive studies on Penthorum chinense extracts, rich in flavonoids including pinocembrin and its derivatives, provide a strong foundation for understanding its potential hepatoprotective properties. This technical guide synthesizes the available data on the effects of Penthorum chinense flavonoids on liver cells, offering insights into the potential mechanisms of action of this compound.

Hepatoprotective Effects of Penthorum chinense Flavonoids

Extracts from Penthorum chinense, containing a variety of flavonoids, have demonstrated significant protective effects against liver damage in both in vivo and in vitro models. These effects are attributed to the antioxidant, anti-inflammatory, and anti-fibrotic properties of its constituent compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Penthorum chinense extracts and its flavonoid-rich fractions, showcasing their impact on key markers of liver health.

Table 1: Effects on Liver Enzyme Levels and Inflammatory Cytokines

| Treatment | Model | ALT (Alanine Aminotransferase) | AST (Aspartate Aminotransferase) | TNF-α (Tumor Necrosis Factor-alpha) | IL-6 (Interleukin-6) |

| P. chinense aqueous extract (10.30 g/kg) | Chronic ethanol-induced liver injury in mice | Significantly reduced increase | Significantly reduced increase | Significantly reduced increase | Significantly reduced increase |

| Total Flavonoids from P. chinense (TFPCP) | CCl4-induced hepatic fibrosis in rats | - | - | Significantly reduced | - |

Source:[1]

Table 2: Effects on Oxidative Stress Markers

| Treatment | Model | ROS (Reactive Oxygen Species) Generation | MDA (Malondialdehyde) Level | GSH (Glutathione) Depletion | SOD (Superoxide Dismutase) Activity | GPx (Glutathione Peroxidase) Activity |

| P. chinense aqueous extract (10.30 g/kg) | Chronic ethanol-induced liver injury in mice | Attenuated | Attenuated | Restored | Increased | Increased |

| P. chinense aqueous extract (100, 200, 400 µg/mL) | t-BHP-induced L02 cell damage | Prevented (reduced to 77.48%, 61.90%, 35.25% of model) | - | - | - | - |

Key Signaling Pathways

Several signaling pathways have been identified as targets for the hepatoprotective flavonoids found in Penthorum chinense. These pathways are central to inflammation, oxidative stress, and fibrosis in the liver.

TLR4-MyD88-NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the inflammatory response in the liver. Total flavonoids from Penthorum chinense have been shown to inactivate this pathway, thereby reducing inflammation.

Caption: Inactivation of the TLR4-MyD88-NF-κB pathway by P. chinense flavonoids.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Aqueous extracts of Penthorum chinense have been found to activate this pathway, enhancing the liver's defense against oxidative stress.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by P. chinense extract.

Experimental Protocols

The following are summaries of the methodologies used in key studies investigating the hepatoprotective effects of Penthorum chinense extracts.

In Vivo Model: Chronic Ethanol-Induced Liver Injury in Mice

-

Animal Model: Male C57BL/6J mice.

-

Induction of Injury: Mice were fed a Lieber-DeCarli liquid diet containing alcohol for 4 weeks.

-

Treatment: An aqueous extract of Penthorum chinense (PCP) was administered orally at doses of 5.15 and 10.30 g/kg body weight daily. Silymarin (86 mg/kg) was used as a positive control.

-

Key Assays:

-

Serum ALT and AST levels were measured to assess liver damage.

-

Hepatic lipid accumulation was observed through histological analysis (Oil Red O staining).

-

Inflammatory cytokines (TNF-α, IL-6) were quantified using ELISA.

-

Oxidative stress markers (ROS, MDA, GSH, SOD, GPx) were measured in liver homogenates.

-

Protein expression of CYP2E1, Nrf2, and HO-1 was determined by Western blot analysis.

-

Source:[1]

In Vitro Model: t-BHP-Induced Damage in L02 Cells

-

Cell Line: Immortalized normal human liver L02 cells.

-

Induction of Injury: Cells were treated with tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.

-

Treatment: Cells were pre-treated with an aqueous extract of P. chinense at concentrations of 100, 200, and 400 µg/mL.

-

Key Assays:

-

Cell viability was assessed using the MTT assay.

-

Intracellular ROS generation was measured using a fluorescent probe (DCFH-DA) and flow cytometry.

-

Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.

-

Mitochondrial membrane potential was evaluated using the JC-1 probe.

-

Expression of apoptosis-related proteins (Bax, Bcl-2, caspase-3) was analyzed by Western blot.

-

Conclusion and Future Directions

The available evidence strongly suggests that flavonoids from Penthorum chinense Pursh possess significant hepatoprotective properties, acting through the modulation of key inflammatory and oxidative stress pathways. As a constituent of this plant, this compound is a promising candidate for further investigation as a therapeutic agent for liver diseases.